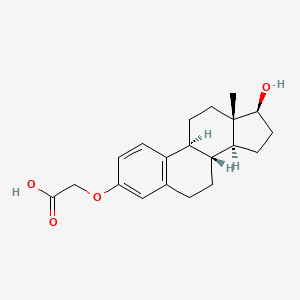
Edcme
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-estradiol 3-O-carboxymethyl ether is a 17beta-hydroxy steroid that is 17beta-estradiol in which the 3-hydroxy group carries a carboxymethyl substituent. It has a role as a hapten. It is a 17beta-hydroxy steroid, a monocarboxylic acid and an ether. It derives from a 17beta-estradiol.
Aplicaciones Científicas De Investigación
Heavy Metal Adsorption
Magnetic EDTA-modified chitosan/SiO2/Fe3O4 adsorbent (EDCMS) shows potential for removing heavy metals ions from aqueous solutions. EDCMS was developed to improve the removal efficiency of heavy metal ions, demonstrating better tolerance to low pH and higher removal efficiency compared to non-modified forms. This makes EDCMS a potential recyclable adsorbent for hazardous metal ions in wastewater (Ren et al., 2013).
Engineering Document Management
EDCMS, a content management system, is designed to assist engineers in accessing and retrieving information from engineering documents. It enables users to obtain specific information without needing to sift through entire documents, thus saving time and improving efficiency (Liu et al., 2007).
Algorithm Application in Integer Problems
The Element Decomposing Method (EDCM) is an algorithm used to solve integer problems, especially in large-size NP-hard problems. EDCM operates by dividing structures into elements and reconnecting them at nodes, offering faster solutions by cutting nodes during problem-solving (Jaiyen & Leksakul, 2018).
Regional Climate Modeling
EDCM is used in regional climate models to support climate-related studies, especially in developing nations. It's part of the ICTP Regional Climate Model version 3 (RegCM3) used for diverse climate studies, demonstrating reasonable performance over various regions (Pal et al., 2007).
Power Quality Evaluation
In power quality monitoring, the Enhanced Data Compression Method (EDCM) offers an adaptive approach for estimating fundamental components and separating them from transients in monitored signals, thereby improving the compression ratio and minimizing degradation in the lossy compression process (Ribeiro et al., 2004).
Emergency Department Case Management
The use of Emergency Department Case Managers (EDCMs) has shown to reduce unnecessary hospital admissions by verifying admission criteria, finding community alternatives to hospital admission, and assisting with medication management (Sharieff et al., 2014).
Ecological Modeling
EDCM is used in the auto-calibration function for biogeochemical models like the General Ensemble Biogeochemical Modeling System (GEMS)-Erosion Deposition Carbon Model (EDCM). This functionality supports multi-parameter and multi-objective auto-calibration of EDCM at pixel and regional levels, aiding ecological modeling (Wu et al., 2014).
Marine-Derived Collagen Biomaterials
Echinoderm-Derived Collagen Membranes (EDCMs), obtained from echinoderm connective tissues, show promise in tissue engineering, particularly for Guided Tissue Regeneration (GTR). EDCMs are structurally similar, thinner, and mechanically more resistant than commercial membranes, with potential in sustainable GTR applications (Ferrario et al., 2017).
Propiedades
Número CAS |
41164-36-7 |
|---|---|
Nombre del producto |
Edcme |
Fórmula molecular |
C20H26O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C20H26O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-18,21H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,18+,20+/m1/s1 |
Clave InChI |
DFDLVUUNTZHQBI-JGLNRKDHSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC(=O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC(=O)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC(=O)O |
Sinónimos |
EDCME estradiol-3-O-carboxymethyl ethe |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



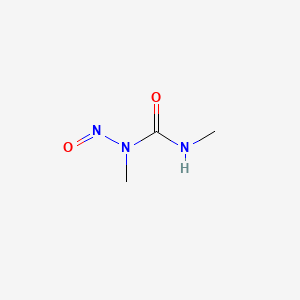




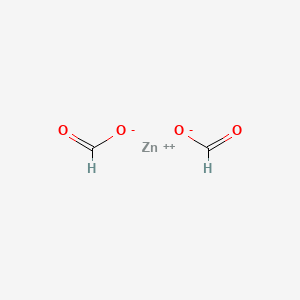
![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)
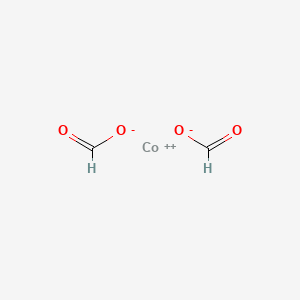



![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)
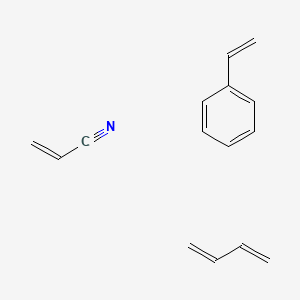
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)